molecular formula C12H17NO2S B12552451 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- CAS No. 170956-17-9

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-

Cat. No.: B12552451
CAS No.: 170956-17-9
M. Wt: 239.34 g/mol
InChI Key: GMENOBVMLGOFOI-AMGKYWFPSA-N
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Description

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a sulfonyl group attached to a 4-methylphenyl ring and a propyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- typically involves the reaction of a suitable sulfonamide with an epoxide under basic conditions. The nucleophilic ring-opening of the epoxide by the sulfonamide leads to the formation of the aziridine ring. Common reagents include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production methods for aziridines often involve large-scale batch or continuous flow processes. The key steps include the preparation of the sulfonamide precursor, followed by its reaction with the epoxide under controlled conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Tetrahydrofuran, dimethylformamide, dichloromethane

Major Products

The major products formed from these reactions include β-amino alcohols, β-amino thiols, sulfoxides, sulfones, and various substituted aziridine derivatives.

Scientific Research Applications

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.

    Medicine: Explored for its potential use in the development of anticancer and antiviral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various biomolecules, leading to cross-linking or modification of proteins and nucleic acids. The sulfonyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening reaction.

Comparison with Similar Compounds

Similar Compounds

  • Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-
  • Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-

Uniqueness

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- is unique due to its specific chiral configuration and the presence of the propyl group, which influences its reactivity and selectivity in chemical reactions. Compared to other aziridine derivatives, it offers distinct advantages in terms of stability and ease of handling.

Properties

CAS No.

170956-17-9

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonyl-2-propylaziridine

InChI

InChI=1S/C12H17NO2S/c1-3-4-11-9-13(11)16(14,15)12-7-5-10(2)6-8-12/h5-8,11H,3-4,9H2,1-2H3/t11-,13?/m0/s1

InChI Key

GMENOBVMLGOFOI-AMGKYWFPSA-N

Isomeric SMILES

CCC[C@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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